(5-bromothiophen-2-yl)methanethiol
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Overview
Description
(5-Bromothiophen-2-yl)methanethiol: is an organosulfur compound with the molecular formula C(_5)H(_5)BrS(_2) It is characterized by the presence of a bromine atom attached to the thiophene ring and a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Thiophene: The synthesis of (5-bromothiophen-2-yl)methanethiol typically begins with the bromination of thiophene. This reaction involves the use of bromine (Br(_2)) in the presence of a catalyst such as iron (Fe) to introduce a bromine atom at the 5-position of the thiophene ring.
Introduction of Methanethiol Group: The next step involves the introduction of the methanethiol group. This can be achieved through a nucleophilic substitution reaction where a suitable thiolating agent, such as sodium methanethiolate (CH(_3)SNa), reacts with the brominated thiophene derivative.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Bromothiophen-2-yl)methanethiol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives. Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are commonly used.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles. For example, reactions with organolithium or Grignard reagents can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H(_2)O(_2)), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH(_4))
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, sulfide derivatives
Substitution: Various functionalized thiophene derivatives
Scientific Research Applications
Chemistry:
Building Block: (5-Bromothiophen-2-yl)methanethiol is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The thiol group in this compound can be used for bioconjugation reactions, allowing the attachment of biomolecules to surfaces or other molecules.
Medicine:
Drug Development: This compound is explored for its potential in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry:
Material Science: this compound is used in the development of materials with specific electronic properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (5-bromothiophen-2-yl)methanethiol depends on its specific application. In bioconjugation, the thiol group can form covalent bonds with other molecules, facilitating the attachment of biomolecules. In drug development, the compound’s interaction with biological targets involves binding to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
(5-Chlorothiophen-2-yl)methanethiol: Similar structure but with a chlorine atom instead of bromine.
(5-Iodothiophen-2-yl)methanethiol: Similar structure but with an iodine atom instead of bromine.
(5-Methylthiophen-2-yl)methanethiol: Similar structure but with a methyl group instead of bromine.
Uniqueness:
Reactivity: The presence of the bromine atom in (5-bromothiophen-2-yl)methanethiol makes it more reactive in substitution reactions compared to its chloro and iodo analogs.
Applications: The specific electronic properties imparted by the bromine atom make this compound particularly useful in material science and electronic applications.
Properties
CAS No. |
1065185-24-1 |
---|---|
Molecular Formula |
C5H5BrS2 |
Molecular Weight |
209.1 |
Purity |
95 |
Origin of Product |
United States |
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